molecular formula C37H42N4O2Zn B037963 Zn(II) Aetiopurpurin CAS No. 113031-38-2

Zn(II) Aetiopurpurin

Cat. No.: B037963
CAS No.: 113031-38-2
M. Wt: 640.1 g/mol
InChI Key: YRNBDJIIWYRJFX-UHFFFAOYSA-M
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Description

Zn(II) Aetiopurpurin is a coordination compound with the molecular formula C37H42N4O2Zn. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its high molecular weight of 640.135 g/mol and its ability to form stable complexes with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Aetiopurpurin typically involves the reaction of aetiopurpurin with zinc salts under controlled conditions. One common method is the reaction of aetiopurpurin with zinc acetate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The use of automated reactors and continuous monitoring systems helps in achieving high yields and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: Zn(II) Aetiopurpurin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various zinc complexes, zinc oxide, and substituted aetiopurpurin derivatives .

Scientific Research Applications

Zn(II) Aetiopurpurin has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc complexes.

    Biology: Employed in the study of zinc’s role in biological systems and as a fluorescent probe for detecting zinc ions in cells.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Industry: Utilized in the development of advanced materials, including sensors and photonic devices .

Mechanism of Action

The mechanism of action of Zn(II) Aetiopurpurin involves its ability to interact with biological molecules and generate reactive oxygen species. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and induce oxidative stress, leading to cell damage or death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that selectively kill cancer cells .

Comparison with Similar Compounds

Zn(II) Aetiopurpurin can be compared with other zinc coordination compounds, such as:

Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and photophysical properties, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

zinc;ethoxy-(5,11,16,21-tetraethyl-12,17,22,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(22),2,6,8,10(25),11,13,15(24),16,18,20-undecaen-4-ylidene)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N4O2.Zn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);/q-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNBDJIIWYRJFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C5=CC(=C([O-])OCC)C6(C5=NC(=CC1=N2)C6C)CC)C)CC)C(=C3CC)C)C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920979
Record name Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113031-38-2
Record name Zn(II) Aetiopurpurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113031382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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